7-Fluoro-1-méthyl-1H-indazol-3-amine

Vue d'ensemble

Description

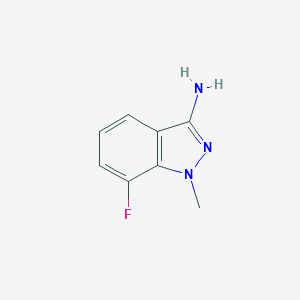

7-Fluoro-1-methyl-1H-indazol-3-ylamine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the indazole ring, along with an amine group at the 3rd position. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Applications De Recherche Scientifique

7-Fluoro-1-methyl-1H-indazol-3-ylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mécanisme D'action

Target of Action

Indazole derivatives, which include this compound, are known to have a broad range of biological activities . They have been found to interact with various targets, depending on the specific functional groups present in the molecule .

Mode of Action

It’s worth noting that indazole derivatives have been reported to exhibit antitumor activity . For instance, some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Biochemical Pathways

Given the broad range of biological activities of indazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Some indazole derivatives have been found to exhibit promising inhibitory effects against certain cancer cell lines .

Action Environment

It’s worth noting that environmental factors such as temperature, moisture, and ph can generally influence the action and stability of chemical compounds .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific functional groups present on the indazole ring .

Cellular Effects

7-Fluoro-1-methyl-1H-indazol-3-amine has been found to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoroaniline.

Formation of Hydrazone: 2-Fluoroaniline is reacted with methylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper acetate, to form the indazole ring.

Industrial Production Methods: Industrial production methods for 7-Fluoro-1-methyl-1H-indazol-3-ylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-1-methyl-1H-indazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar aprotic solvents.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

- 6-Fluoro-1-methyl-1H-indazol-3-amine

- 5-Fluoro-1-methyl-1H-indazol-3-amine

- 4-Fluoro-1-methyl-1H-indazol-3-amine

Comparison:

- Structural Differences: The position of the fluorine atom varies among these compounds, which can influence their chemical reactivity and biological activity.

- Biological Activity: While all these compounds exhibit some level of biological activity, 7-Fluoro-1-methyl-1H-indazol-3-ylamine is unique in its specific inhibition of certain kinases, making it a promising candidate for anticancer research .

Activité Biologique

Overview

7-Fluoro-1-methyl-1H-indazol-3-ylamine is a heterocyclic compound belonging to the indazole family, characterized by a fluorine atom at the 7th position, a methyl group at the 1st position, and an amine group at the 3rd position of the indazole ring. This compound has garnered attention due to its diverse biological activities, particularly in anticancer research, anti-inflammatory effects, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of 7-Fluoro-1-methyl-1H-indazol-3-ylamine can be represented as follows:

This compound exhibits unique biochemical properties attributed to the presence of the fluorine atom, which enhances its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that 7-Fluoro-1-methyl-1H-indazol-3-ylamine exhibits significant antitumor activity. It has been shown to affect apoptosis and cell cycle regulation, potentially through inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. The concentration-dependent effects on cancer cell lines highlight its potential as an anticancer agent.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | N/A |

| K562 (Leukemia) | 5.15 | 6.45 |

| PC-3 (Prostate) | 15.0 | N/A |

| Hep-G2 (Liver) | 3.32 | N/A |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a selectivity index of 6.45 against K562 cells compared to normal HEK-293 cells, suggesting a favorable therapeutic window .

The mechanism by which 7-Fluoro-1-methyl-1H-indazol-3-ylamine exerts its biological effects involves several pathways:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression.

- Apoptosis Induction : It promotes apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies

In a study focused on indazole derivatives, researchers synthesized various compounds and evaluated their activity against human cancer cell lines using MTT assays. Among these derivatives, 7-Fluoro-1-methyl-1H-indazol-3-ylamine showed promising results, particularly against the K562 leukemia cell line with an IC50 value of 5.15 µM .

Another study highlighted the structure-activity relationship (SAR) of indazole derivatives, indicating that modifications at specific positions significantly affect their biological activity. The presence of fluorine at the 7th position was found to enhance permeability and interaction with target proteins .

Comparison with Similar Compounds

To understand its unique biological profile, it is essential to compare 7-Fluoro-1-methyl-1H-indazol-3-ylamine with other indazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6-Fluoro-1-methyl-1H-indazol | 10.0 | Kinase Inhibition |

| 5-Fluoro-1-methyl-1H-indazol | 20.0 | Apoptosis Induction |

| 7-Fluoro-1-methyl-1H-indazol | 5.15 | Apoptosis & Cell Cycle Arrest |

The data suggests that while all compounds exhibit some level of biological activity, 7-Fluoro-1-methyl-1H-indazol stands out for its specific inhibition of certain kinases and its potent antitumor effects .

Propriétés

IUPAC Name |

7-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDIFLCLNBYPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570384 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-14-6 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.